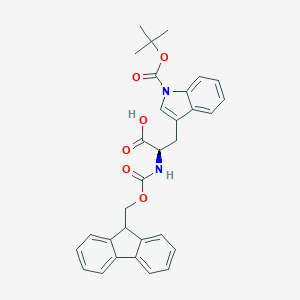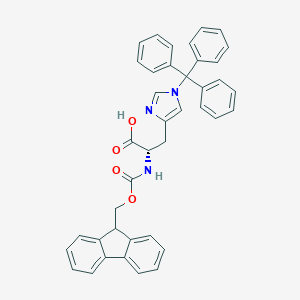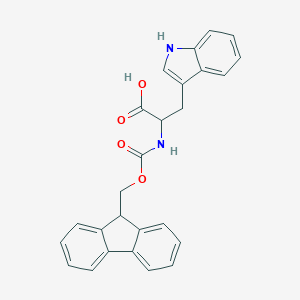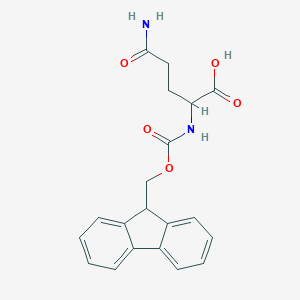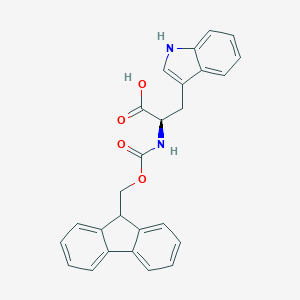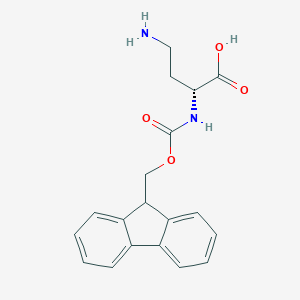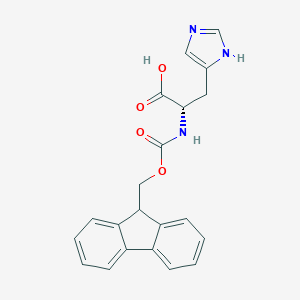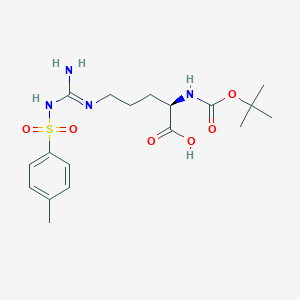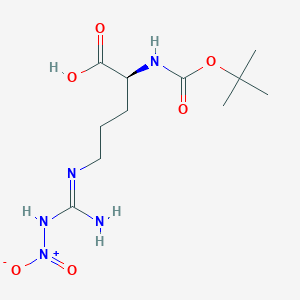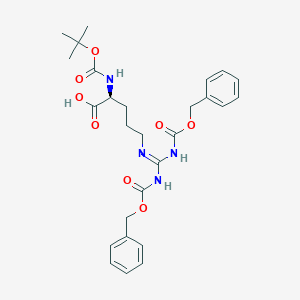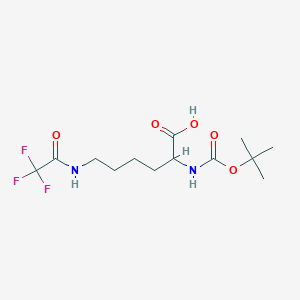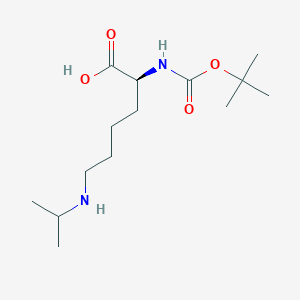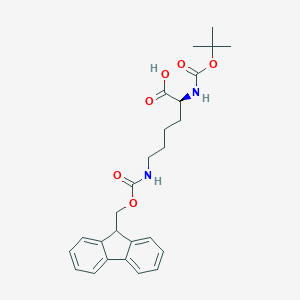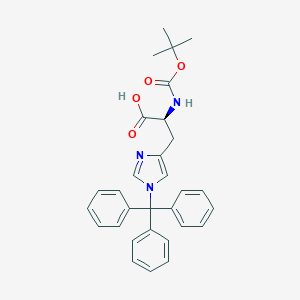
Boc-His(Trt)-OH
概要
説明
Boc-His(Trt)-OH, also known as tert-butyloxycarbonyl-L-histidine(trityl)-OH, is a protected form of the amino acid histidine. The compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group protects the amino group, while the trityl (Trt) group protects the imidazole side chain of histidine. This dual protection is crucial for preventing unwanted side reactions during peptide chain elongation.
科学的研究の応用
Boc-His(Trt)-OH is extensively used in scientific research, particularly in the following areas:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in SPPS.
Biology: It is used to study protein-protein interactions, enzyme mechanisms, and receptor-ligand binding.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of synthetic peptides for research and commercial purposes.
作用機序
Target of Action
Boc-His(Trt)-OH is primarily used as a protecting group in peptide synthesis . The compound’s primary targets are the amino groups in peptides and proteins . The role of this compound is to protect these amino groups during the synthesis process, preventing unwanted reactions and ensuring the correct formation of the peptide .
Mode of Action
The mode of action of this compound involves the formation of a protective layer around the amino groups in peptides and proteins . This is achieved through a reaction with the amino group, resulting in the formation of a carbamate . This protective layer prevents the amino group from reacting with other compounds during the synthesis process .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathways involved in peptide bond formation . By protecting the amino groups, this compound allows for the selective formation of peptide bonds . This results in the formation of the desired peptide sequence without unwanted side reactions .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its use as a protecting group in peptide synthesis . The compound is typically removed from the peptide following synthesis through a process known as deprotection . This process can be carried out under mild conditions using oxalyl chloride in methanol , or at high temperatures using a thermally stable ionic liquid . The removal of this compound allows for the peptide to exhibit its intended biological activity .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the desired sequence . By protecting the amino groups during synthesis, this compound ensures that the peptide bonds are formed in the correct order . This allows for the production of peptides with specific biological activities .
Action Environment
The action of this compound is influenced by several environmental factors. The efficiency of the protection and deprotection processes can be affected by factors such as temperature, pH, and the presence of other compounds . For example, the deprotection process can be carried out more efficiently at high temperatures using a thermally stable ionic liquid .
生化学分析
Biochemical Properties
Boc-His(Trt)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides . The Boc group is one of the most commonly used protective groups for amino groups in peptide synthesis . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . The Trt group is also deprotected under certain conditions .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. The compound itself does not directly interact with cells, but the peptides it helps synthesize can have profound effects on cellular function . These peptides can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is centered around its role in peptide synthesis. The Boc and Trt groups serve as protecting groups, preventing unwanted reactions at the amino and carboxyl groups of the histidine molecule . These groups can be selectively removed under certain conditions, allowing for controlled peptide synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is used in the synthesis of peptides. The compound is stable under a variety of conditions, making it suitable for use in long-term experiments . The Boc group can be deprotected under acidic conditions, commonly with trifluoroacetic acid .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . The Boc and Trt groups can be removed under certain conditions, allowing the histidine molecule to participate in peptide bond formation .
Subcellular Localization
This compound does not have a specific subcellular localization as it is used in peptide synthesis outside of cells. The peptides it helps synthesize can have specific subcellular localizations depending on their properties and functions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-His(Trt)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of histidine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. This reaction forms the Boc-protected histidine.
Protection of the Imidazole Side Chain: The imidazole side chain is protected by reacting the Boc-protected histidine with trityl chloride (TrtCl) in the presence of a base such as pyridine. This step yields this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions: Boc-His(Trt)-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Boc and Trt protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions:
Deprotection of Boc Group: The Boc group is typically removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.
Deprotection of Trt Group: The Trt group is removed using a mixture of TFA and scavengers such as triisopropylsilane (TIPS) and water.
Coupling Reactions: Peptide bond formation is facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products:
Deprotection: The major products are histidine and the corresponding protecting group by-products.
Coupling: The major products are peptides with the desired sequence.
類似化合物との比較
Boc-His(Bzl)-OH: Boc-protected histidine with a benzyl group protecting the imidazole side chain.
Fmoc-His(Trt)-OH: Fluorenylmethyloxycarbonyl (Fmoc) protected histidine with a trityl group protecting the imidazole side chain.
Z-His(Trt)-OH: Benzyloxycarbonyl (Z) protected histidine with a trityl group protecting the imidazole side chain.
Uniqueness: Boc-His(Trt)-OH is unique due to its dual protection strategy, which provides robust protection for both the amino and imidazole groups. This dual protection is particularly advantageous in SPPS, where selective deprotection is crucial for the synthesis of complex peptides.
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O4/c1-29(2,3)37-28(36)32-26(27(34)35)19-25-20-33(21-31-25)30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXZPXVCRAAKCM-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32926-43-5 | |
| Record name | Boc-His(Trt)-OH, Nα-Boc-N(im)-trityl-L-histidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9YH4KHR73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Boc-His(Trt)-OH in solid-phase peptide synthesis, specifically in the context of synthesizing Liraglutide and Aviptadil?
A1: this compound is a protected form of the amino acid histidine, commonly used in solid-phase peptide synthesis. "Boc" refers to the tert-butyloxycarbonyl protecting group on the amino group, while "Trt" refers to the trityl protecting group on the imidazole side chain of histidine.
Q2: Why is this compound preferred over other protected forms of histidine in the synthesis of these peptides?
A2: While the provided research papers do not explicitly state the reasons for choosing this compound, several factors could contribute to its selection:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
